3-(4-nitrophenyl)-1-[2-(2-{[(4-nitrophenyl)carbamoyl]amino}ethoxy)ethyl]urea
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Overview
Description
3-(4-nitrophenyl)-1-[2-(2-{[(4-nitrophenyl)carbamoyl]amino}ethoxy)ethyl]urea is a complex organic compound characterized by the presence of nitrophenyl groups and urea functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-nitrophenyl)-1-[2-(2-{[(4-nitrophenyl)carbamoyl]amino}ethoxy)ethyl]urea typically involves multi-step organic reactions. One common approach is the reaction of 4-nitrophenyl isocyanate with 2-(2-aminoethoxy)ethylamine, followed by further functionalization with 4-nitrophenyl isocyanate to introduce the second nitrophenyl group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-nitrophenyl)-1-[2-(2-{[(4-nitrophenyl)carbamoyl]amino}ethoxy)ethyl]urea undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
Scientific Research Applications
3-(4-nitrophenyl)-1-[2-(2-{[(4-nitrophenyl)carbamoyl]amino}ethoxy)ethyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-nitrophenyl)-1-[2-(2-{[(4-nitrophenyl)carbamoyl]amino}ethoxy)ethyl]urea involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl groups can participate in electron transfer reactions, while the urea functionality can form hydrogen bonds with biological molecules. These interactions can modulate the activity of specific pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-nitrophenyl)-1-[2-(2-{[(4-nitrophenyl)carbamoyl]amino}ethoxy)ethyl]carbamate
- 3-(4-nitrophenyl)-1-[2-(2-{[(4-nitrophenyl)carbamoyl]amino}ethoxy)ethyl]thiourea
Uniqueness
3-(4-nitrophenyl)-1-[2-(2-{[(4-nitrophenyl)carbamoyl]amino}ethoxy)ethyl]urea is unique due to its specific combination of nitrophenyl and urea functionalities, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
1-(4-nitrophenyl)-3-[2-[2-[(4-nitrophenyl)carbamoylamino]ethoxy]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O7/c25-17(21-13-1-5-15(6-2-13)23(27)28)19-9-11-31-12-10-20-18(26)22-14-3-7-16(8-4-14)24(29)30/h1-8H,9-12H2,(H2,19,21,25)(H2,20,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAASRPTVWGLLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCCOCCNC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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